Antrodin A

Description

Antrodin A is a natural product found in Antrodia cinnamomea and Taiwanofungus camphoratus with data available.

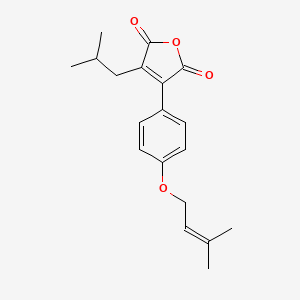

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-12(2)9-10-22-15-7-5-14(6-8-15)17-16(11-13(3)4)18(20)23-19(17)21/h5-9,13H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIUCXGVUOQMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656830-24-9 | |

| Record name | Antrodin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656830249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Antrodin A: A Technical Guide to Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antrodia camphorata (syn. Taiwanofungus camphoratus), a rare medicinal fungus endemic to Taiwan, has a long history of use in traditional medicine for treating a variety of ailments, including liver diseases, inflammation, and cancer.[1][2] Its potent therapeutic properties are attributed to a rich diversity of unique secondary metabolites, including triterpenoids, polysaccharides, and maleic/succinic acid derivatives.[2] Among these, the "antrodin" class of compounds has garnered significant scientific interest.

This technical guide focuses on Antrodin A, a bioactive metabolite isolated from the mycelium of A. camphorata. It provides a comprehensive overview of its discovery, detailed protocols for its isolation and purification, methods for structural elucidation, and a summary of its known biological activities and mechanisms of action.

Discovery and Physicochemical Properties

This compound was first identified as part of a series of maleic and succinic acid derivatives isolated from Antrodia cinnamomea.[3] It is recognized for its antiviral and hepatoprotective activities.[4][5] The fundamental physicochemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₂₂O₄ | [4] |

| Molecular Weight | 314.4 g/mol | [4] |

| IUPAC Name | 3-[4-[(3-methyl-2-buten-1-yl)oxy]phenyl]-4-(2-methylpropyl)-2,5-furandione | [4] |

| CAS Number | 656830-24-9 | [4] |

| Appearance | Solution in ethanol | [4] |

| Solubility | Soluble in Acetonitrile, DMSO, Ethanol |[4] |

Isolation and Purification

The isolation of this compound from A. camphorata mycelium is a multi-step process involving extraction, solvent partitioning, and chromatographic separation. While yields can vary based on culture conditions and extraction efficiency, liquid fermentation has proven to be a viable method for producing this compound.[6]

Experimental Workflow for this compound Isolation

The general workflow for isolating this compound is depicted below. This process ensures the separation of the target compound from the complex mixture of metabolites present in the fungal mycelium.

Detailed Experimental Protocols

Protocol 1: Extraction and Partitioning [1]

-

Extraction: The dried and powdered mycelium of A. camphorata is extracted exhaustively with methanol (or 95% ethanol) at room temperature. The process is often repeated multiple times to ensure complete extraction.

-

Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Bioactivity-guided fractionation typically indicates the presence of antrodins in the less polar fractions (e.g., n-hexane).

Protocol 2: Chromatographic Purification [1][7]

-

Silica Gel Column Chromatography: The bioactive n-hexane soluble fraction is subjected to open column chromatography on a silica gel column.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fraction Pooling: Fractions containing the compound of interest are pooled based on their TLC profiles.

-

High-Performance Liquid Chromatography (HPLC): The pooled, semi-purified fraction is further purified using a semi-preparative HPLC system equipped with a C18 column.[1]

-

Mobile Phase: A typical mobile phase involves a gradient of acetonitrile and water.[8] The pure compound is collected based on its retention time and UV absorbance.

Structural Elucidation

Following isolation, the definitive structure of this compound is confirmed using a combination of spectroscopic techniques. This process is critical for verifying the identity and purity of the compound.

Methodologies for Structural Analysis

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the precise molecular weight and deduce the elemental composition of the molecule.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These 1D NMR techniques provide detailed information about the proton and carbon framework of the molecule, respectively.[9]

-

2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between atoms and definitively assemble the final structure.[9]

-

The obtained spectroscopic data is then compared with published data to confirm the identity of this compound.[1]

-

Biological Activities and Quantitative Data

This compound exhibits a range of promising biological activities, making it a compound of significant interest for drug development.

Table 2: Summary of this compound Biological Activities and IC₅₀ Values

| Activity | Model / Cell Line | Key Findings / IC₅₀ Value | Reference |

|---|---|---|---|

| Antiviral (HCV) | Hepatitis C Virus (HCV) Protease | Potent competitive inhibitor with an IC₅₀ = 0.9 µg/mL. | [3][4] |

| Antiviral (HSV) | Vero cells infected with HSV-1 / HSV-2 | Reduces cytotoxicity with IC₅₀ values of 5.8 µg/mL (HSV-1) and 5.5 µg/mL (HSV-2). | [4] |

| Hepatoprotective | Mouse model of acute alcoholic liver injury | Alleviates liver injury, reduces serum ALT and AST, improves antioxidant capacity, and modulates gut flora. | [5][10] |

| Anti-inflammatory | Mouse model of acute alcoholic liver injury | Decreases inflammatory markers (TNF-α, IL-1β, IL-6). |[11][12] |

Mechanism of Action & Signaling Pathways

Research indicates that the therapeutic effects of this compound and related compounds are mediated through the modulation of key cellular signaling pathways, particularly those involved in inflammation and cellular stress.

Anti-inflammatory Signaling Pathway

This compound has been shown to improve the anti-inflammatory capacity of the liver.[5] This is achieved in part by downregulating the expression of pro-inflammatory cytokines like TNF-α and inhibiting inflammatory signaling pathways such as the NF-κB pathway.[5][13]

Conclusion

This compound is a promising bioactive compound isolated from the mycelium of Antrodia camphorata. Its discovery has been followed by the development of systematic protocols for its isolation and purification, enabling further investigation into its biological properties. With demonstrated antiviral, hepatoprotective, and anti-inflammatory activities, this compound stands out as a strong candidate for further preclinical and clinical evaluation. Future research should focus on optimizing fermentation and isolation yields, conducting comprehensive in vivo efficacy and safety studies, and further elucidating its molecular targets to fully realize its therapeutic potential.

References

- 1. Frontiers | Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitory effects of antrodins A-E from Antrodia cinnamomea and their metabolites on hepatitis C virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. syjxb.com [syjxb.com]

- 7. Isolation and identification of bioactive compounds from Antrodia camphorata against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake. | Semantic Scholar [semanticscholar.org]

- 12. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - Food & Function (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

The Enigmatic Pathway: A Technical Guide to Antrodin A Biosynthesis in Submerged Fermentation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antrodin A, a maleic anhydride derivative isolated from the mycelia of Antrodia cinnamomea (also known as Taiwanofungus camphoratus), has garnered significant interest within the scientific community for its potent biological activities. As a member of the antrodin family of compounds, it contributes to the therapeutic potential of this valuable medicinal mushroom. While solid-state fermentation and cultivation on its natural wood substrate yield a complex array of secondary metabolites, submerged fermentation offers a scalable and controlled environment for the production of specific bioactive compounds like this compound. This technical guide provides an in-depth exploration of the current understanding of the this compound biosynthetic pathway in submerged fermentation, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. Although the complete enzymatic cascade for this compound biosynthesis is yet to be fully elucidated, this guide synthesizes the available evidence to present a putative pathway and the methodologies to investigate it further.

Proposed Biosynthetic Pathway of this compound

This compound belongs to the maleidride class of fungal polyketides, which are characterized by a maleic anhydride moiety. The biosynthesis of these compounds generally involves the dimerization of two polyketide-derived monomers. While the specific genes and enzymes for this compound synthesis in A. cinnamomea have not been definitively identified, a putative pathway can be hypothesized based on general maleidride biosynthesis and transcriptomic data from the organism.

The proposed pathway begins with primary metabolic precursors, which are channeled into a polyketide synthase (PKS) pathway to generate monomeric units. These monomers then likely undergo enzymatic dimerization and subsequent modification to yield the final this compound structure. Transcriptomic analyses of A. cinnamomea have revealed gene clusters associated with polyketide and terpenoid biosynthesis, suggesting a rich secondary metabolism that could encompass this compound production.

Quantitative Data from Submerged Fermentation

The production of this compound in submerged fermentation is influenced by various factors, including medium composition, culture conditions, and the addition of precursors. The following tables summarize quantitative data from studies on Antrodin production in A. cinnamomea. It is important to note that much of the detailed optimization research has focused on Antrodin C, a structurally related compound.

Table 1: Effect of Precursor Feeding on Antrodin C Yield

| Precursor Added (0.1 g/L) | Antrodin C Yield (mg/L) | Fold Change vs. Control | Reference |

| Control (No Precursor) | 42.55 | - | |

| Inositol | 52.76 | +1.24 | |

| Maleic Acid | 25.31 | -0.59 | |

| Phenylalanine | No significant effect | ~1.0 | [1] |

| Tyrosine | No significant effect | ~1.0 | [1] |

| Citric Acid | Decrease | <1.0 | [1] |

| Glutamine | Decrease | <1.0 | [1] |

Table 2: Effect of in situ Extraction on this compound and C Yields

| In situ Extracting Agent | This compound Yield (mg/L) | Antrodin C Yield (mg/L) | Reference |

| Control (No Extractant) | Not Detected | - | [1] |

| Soybean Oil | Increased | Decreased | [1] |

| Peanut Oil | Increased | Decreased | [1] |

| Canola Oil | Increased | Decreased | [1] |

| Corn Germ Oil | Increased | No significant effect | [1] |

| Olive Oil | Increased | Decreased | [1] |

| Soybean Oil + Phenylalanine (0.1 g/L) | 268.30 | - | [1] |

| Soybean Oil + Inositol (0.1 g/L) | - | 475.00 | [1] |

Experimental Protocols

Submerged Fermentation of Antrodia cinnamomea for Antrodin Production

This protocol outlines a general procedure for the submerged fermentation of A. cinnamomea. Optimization of specific parameters may be required for different strains and production goals.

a. Media Preparation:

-

Basal Medium: A common basal medium consists of glucose (2-4%), yeast extract (0.5-1.5%), peptone (0.1-0.5%), KH₂PO₄ (0.1-0.3%), and MgSO₄·7H₂O (0.05-0.15%).

-

pH Adjustment: The initial pH of the medium is typically adjusted to 4.0-5.5 using 1M HCl or 1M NaOH before autoclaving.

-

Sterilization: The medium is sterilized by autoclaving at 121°C for 20-30 minutes.

b. Inoculum Preparation:

-

Aseptically transfer mycelial plugs from a fresh PDA (Potato Dextrose Agar) plate of A. cinnamomea to a flask containing the sterilized liquid medium.

-

Incubate the seed culture at 25-28°C on a rotary shaker at 120-150 rpm for 7-10 days.

c. Fermentation:

-

Inoculate the production-scale fermentation medium with 5-10% (v/v) of the seed culture.

-

Incubate the production culture at 25-28°C with agitation (120-150 rpm) for 14-21 days.

-

Samples can be aseptically withdrawn at regular intervals to monitor biomass and this compound concentration.

Precursor Feeding Experiment

To investigate the effect of precursors on this compound biosynthesis, the following workflow can be implemented.

Extraction and Quantification of this compound by HPLC

a. Mycelial Extraction:

-

Harvest the mycelia from the fermentation broth by filtration.

-

Wash the mycelia with distilled water and then lyophilize or oven-dry at 50-60°C.

-

Grind the dried mycelia into a fine powder.

-

Extract the powdered mycelia with a suitable solvent (e.g., ethanol or ethyl acetate) using sonication or shaking for 1-2 hours.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process 2-3 times.

-

Pool the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

b. HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector.

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid) is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Quantification: Prepare a standard curve using a purified this compound reference standard. The concentration of this compound in the samples is determined by comparing the peak area with the standard curve.

Investigating the Biosynthetic Pathway: A Transcriptomic Approach

To identify the genes involved in this compound biosynthesis, a comparative transcriptomic analysis can be a powerful tool. This involves comparing the gene expression profiles of A. cinnamomea under conditions of high and low this compound production.

Conclusion and Future Perspectives

The biosynthesis of this compound in submerged fermentation is a complex process with significant potential for optimization. While the precise enzymatic steps remain an active area of research, the current understanding points towards a polyketide-based pathway. This guide provides a framework for researchers to explore this pathway through systematic experimentation, including precursor feeding and advanced molecular techniques like transcriptomics. Future work focusing on the characterization of the specific polyketide synthases and tailoring enzymes will be crucial for the metabolic engineering of Antrodia cinnamomea to enhance the production of this promising therapeutic compound. The detailed protocols and compiled data herein serve as a valuable resource for advancing our knowledge and harnessing the full potential of this compound.

References

Antrodin A: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antrodin A is a naturally occurring compound isolated from the mycelium of the medicinal fungus Antrodia cinnamomea (also known as Taiwanofungus camphoratus). This fungus has a long history of use in traditional medicine for various ailments, particularly liver-related conditions. Modern scientific investigation has identified this compound as one of the bioactive constituents responsible for some of the therapeutic effects of A. cinnamomea. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key biological activities of this compound, with a focus on its hepatoprotective and antiviral properties.

Chemical Structure

This compound is a maleic anhydride derivative. Its chemical identity has been confirmed through spectroscopic analysis.

Systematic IUPAC Name: 3-[4-[(3-methyl-2-buten-1-yl)oxy]phenyl]-4-(2-methylpropyl)-2,5-furandione

Chemical Formula: C₁₉H₂₂O₄

Molecular Weight: 314.38 g/mol

Structure:

Stereochemistry

The chemical structure of this compound possesses a chiral center at the carbon atom of the maleic anhydride ring that is substituted with the isobutyl group and the phenyl group. This gives rise to the possibility of two enantiomers, (R)-Antrodin A and (S)-Antrodin A.

To date, the absolute stereochemistry of naturally occurring this compound has not been determined in the reviewed scientific literature. The compound is often isolated from its natural source without resolution of its enantiomers or determination of its enantiomeric excess. Therefore, it is currently unknown whether this compound exists as a single enantiomer or a racemic mixture in nature. Further research, such as X-ray crystallography of a single enantiomer or asymmetric synthesis, is required to elucidate the absolute configuration of the naturally produced compound.

Biological Activity

This compound has demonstrated a range of biological activities in preclinical studies. The most well-documented of these are its hepatoprotective and antiviral effects.

Hepatoprotective Activity

This compound has been shown to protect the liver from acute alcohol-induced injury.[1] In a mouse model of alcoholic liver disease, administration of this compound demonstrated significant protective effects, as summarized in the tables below.

Table 1: Effect of this compound on Serum Biomarkers in a Mouse Model of Acute Alcoholic Liver Injury [1]

| Treatment Group | Dose (mg/kg) | Triglycerides (TG) (mmol/L) | High-Density Lipoprotein (HDL) (mmol/L) | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |

| Control | - | 1.35 ± 0.12 | 2.45 ± 0.15 | 35.2 ± 3.1 | 85.6 ± 7.5 |

| Alcohol Model | - | 2.89 ± 0.25 | 1.87 ± 0.11 | 125.4 ± 11.3 | 210.8 ± 18.9 |

| This compound | 200 | 1.98 ± 0.17 | 2.21 ± 0.13 | 78.6 ± 6.9 | 135.2 ± 12.1 |

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the alcohol model group.

Table 2: Effect of this compound on Hepatic Oxidative Stress Markers in a Mouse Model of Acute Alcoholic Liver Injury [1]

| Treatment Group | Dose (mg/kg) | Malondialdehyde (MDA) (nmol/mg protein) | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) | Glutathione (GSH) (mg/g protein) |

| Control | - | 2.1 ± 0.2 | 125.4 ± 10.8 | 45.3 ± 4.1 | 8.9 ± 0.7 |

| Alcohol Model | - | 5.8 ± 0.5 | 78.2 ± 6.5 | 28.7 ± 2.5 | 4.2 ± 0.4 |

| This compound | 200 | 3.2 ± 0.3 | 105.6 ± 9.2 | 38.9 ± 3.4 | 7.1 ± 0.6 |

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the alcohol model group.

The hepatoprotective effects of this compound are associated with the modulation of key signaling pathways involved in oxidative stress and inflammation.[1] this compound has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target heme oxygenase-1 (HO-1), which are crucial for cellular antioxidant defense.[1] Concurrently, it downregulates the expression of pro-inflammatory and pro-oxidant mediators such as cytochrome P450 2E1 (CYP2E1), tumor necrosis factor-alpha (TNF-α), and toll-like receptor 4 (TLR-4).[1]

Antiviral Activity

This compound has been identified as a potent inhibitor of the hepatitis C virus (HCV) protease, a key enzyme in the viral replication cycle.[2]

Table 3: In Vitro Inhibitory Activity of this compound against HCV Protease [2]

| Compound | IC₅₀ (µg/mL) |

| This compound | 0.9 |

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from the solid-state fermented mycelium of Antrodia cinnamomea. A general procedure involves the following steps:

-

Extraction: The dried and powdered mycelium is extracted with a solvent such as ethanol or ethyl acetate.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The active fraction is further purified using a combination of chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

In Vivo Hepatoprotective Activity Assay in Mice[1]

-

Animal Model: Male Kunming mice are typically used. Acute alcoholic liver injury is induced by oral administration of 50% ethanol (12 mL/kg body weight).

-

Treatment: Mice are divided into several groups: a control group, an alcohol model group, a positive control group (e.g., silymarin at 200 mg/kg), and this compound treatment groups at various doses (e.g., 100 and 200 mg/kg). Treatments are administered orally for a specified period (e.g., 7 days) before the alcohol challenge.

-

Sample Collection: After the alcohol challenge, blood and liver tissues are collected for analysis.

-

Biochemical Analysis: Serum levels of TG, HDL, ALT, and AST are measured using commercial assay kits. Liver homogenates are used to determine the levels of MDA, SOD, CAT, and GSH using standard spectrophotometric methods.

-

Gene Expression Analysis: The mRNA expression levels of Nrf2, HO-1, CYP2E1, TNF-α, and TLR-4 in liver tissue are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

In Vitro HCV Protease Inhibition Assay[2]

-

Enzyme and Substrate: Recombinant HCV protease and a fluorogenic peptide substrate are used.

-

Assay Procedure: The assay is typically performed in a 384-well plate format.

-

A solution of this compound (dissolved in DMSO) is added to the wells.

-

The HCV protease enzyme is then added, and the mixture is pre-incubated.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured over time using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Conclusion

This compound, a maleic anhydride derivative from Antrodia cinnamomea, is a promising bioactive natural product with significant hepatoprotective and antiviral activities. Its ability to modulate key signaling pathways involved in oxidative stress and inflammation underscores its therapeutic potential. While its chemical structure is well-defined, a critical area for future research is the determination of its absolute stereochemistry, which will be crucial for understanding its structure-activity relationship and for any future synthetic and drug development efforts. The detailed experimental protocols provided herein offer a foundation for further investigation into the pharmacological properties of this intriguing molecule.

References

Antrodin A and its Congeners: A Technical Guide to the Mechanisms of Action in Hepatocellular Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatocellular Carcinoma (HCC) remains a significant global health challenge with limited therapeutic options, necessitating the exploration of novel anti-cancer agents.[1] Compounds derived from the medicinal fungus Antrodia cinnamomea (AC), including Antrodin A and other related molecules, have emerged as promising candidates.[2] This document provides a comprehensive technical overview of the molecular mechanisms through which these compounds exert their anti-HCC effects. The primary modes of action involve the targeted inhibition of critical cell survival and proliferation pathways, including the PI3K/AKT/mTOR and STAT3 signaling axes.[2][3] Furthermore, these compounds induce cell cycle arrest and promote apoptosis, collectively leading to a significant reduction in tumor growth both in vitro and in vivo.[3][4] This guide synthesizes the current understanding, presents key quantitative data, details relevant experimental protocols, and visualizes the complex biological interactions to support ongoing research and development efforts in oncology.

Core Mechanisms of Action in HCC

Extracts and isolated compounds from Antrodia cinnamomea combat hepatocellular carcinoma through a multi-pronged approach, primarily by modulating key signaling pathways that govern cell proliferation, survival, and apoptosis.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is frequently over-activated in HCC, promoting tumor growth and survival.[5][6] Dropping pills derived from Antrodia cinnamomea (ACDPs) have been shown to significantly inhibit this pathway.[3] Treatment of HCC cells with these compounds leads to a marked decrease in the expression of key pathway proteins such as PIK3CA and phosphorylated AKT (p-AKT).[3] This inhibition disrupts downstream signaling, ultimately suppressing cell proliferation.[3] The synergistic combination of another AC-derived compound, antrocin, with ovatodiolide has also been shown to markedly downregulate AKT and mTOR expression in Huh7 and Mahlavu cell lines.[7]

Modulation of the STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is another pivotal oncogenic pathway in HCC.[2] Ethyl acetate extracts of AC mycelia (EEAC) have demonstrated the ability to downregulate the protein levels of both total and phosphorylated STAT3, as well as its upstream kinase, JAK2.[2] Mechanistic studies revealed that EEAC inhibits the tyrosine phosphorylation of platelet-derived growth factor receptor-beta (PDGFR-β), which in turn blocks STAT3 activation.[2] This inhibition of the PDGFR-β/STAT3 axis is a key component of the anti-HCC effects observed.[2]

Induction of Cell Cycle Arrest

A primary outcome of inhibiting the PI3K/AKT pathway is the induction of cell cycle arrest.[3] Treatment with Antrodia cinnamomea extracts leads to the downregulation of crucial cell cycle-related proteins, including Cyclin E1 and CDK1.[3] An ethanolic extract of AC, particularly when cocultivated with ginger (EACG), was found to induce G2/M phase arrest in Huh-7 cells.[4] This was accompanied by a reduction in the expression of Cyclin A, Cyclin B1, and cdc2.[4] This halt in cell cycle progression directly prevents the proliferation of cancer cells.

Promotion of Apoptosis

Beyond halting proliferation, compounds from Antrodia cinnamomea actively induce programmed cell death (apoptosis). Extracts have been shown to increase the ratio of apoptotic cells by upregulating pro-apoptotic proteins and activating caspases.[8][9] Specifically, treatment increases the expression of cleaved-caspase 8.[3] Methyl antcinate A (MAA), another compound from AC, induces apoptosis through an oxidant-mediated pathway that involves the mitochondrial translocation of cofilin and the upregulation of Bax, Bak, and PUMA.[10] The synergistic treatment of ovatodiolide and antrocin also promotes apoptosis in HCC cells.[7] This is further supported by evidence showing that extracts can increase the activity of caspase-3, a key executioner of apoptosis.[4]

Data Presentation: In Vitro and In Vivo Efficacy

The anti-tumor effects of Antrodia cinnamomea derivatives have been quantified across various HCC cell lines and in animal models.

Table 1: In Vitro Cytotoxicity (IC50) of AC Extracts and Compounds in HCC Cell Lines

| Compound/Extract | Cell Line | Incubation Time | IC50 Value | Reference |

| Ethanolic Extract (EAC) | Huh-7 | 48 h | 245.40 ± 2.45 µg/mL | [4] |

| Ethanolic Extract (EAC) | HepG2 | 48 h | 51.93 ± 2.18 µg/mL | [4] |

| EAC + Ginger (EACG) | Huh-7 | 48 h | 50.33 ± 3.66 µg/mL | [4] |

| EAC + Ginger (EACG) | HepG2 | 48 h | 8.35 ± 0.97 µg/mL | [4] |

| SFE Extract (S-5000-60)¹ | HepG2 | 24 h | 116.15 µg/mL | [8] |

| SFE Extract (S-5000-60)¹ | HepG2 | 48 h | 57.82 µg/mL | [8] |

| SFE Extract (S-5000-60)¹ | HepG2 | 72 h | 43.96 µg/mL | [8] |

| Ethanol Extract (EtOH-E) | HepG2 | 24 h | 131.09 µg/mL | [8] |

| Ethanol Extract (EtOH-E) | HepG2 | 48 h | 80.04 µg/mL | [8] |

| Ethanol Extract (EtOH-E) | HepG2 | 72 h | 48.30 µg/mL | [8] |

| Sorafenib | Huh-7 | 48 h | 6.8 µM | [11] |

| Sorafenib | HepG2 | 48 h | 4.3 µM | [11] |

| ¹Supercritical Fluid Extraction at 34.5 MPa/60 °C |

Table 2: In Vivo Tumor Growth Inhibition in HCC Xenograft Mouse Models

| Treatment Group | Dosage | Tumor Weight Reduction | Tumor Volume Reduction | Animal Model | Reference |

| ACDPs | 200 mg/kg/day | 48% | Significant | BALB/c Mice | [3] |

| ACDPs | 400 mg/kg/day | 67% | Significant | BALB/c Mice | [3] |

Visualized Mechanisms and Workflows

Signaling Pathways

Caption: Inhibition of PI3K/AKT/mTOR and STAT3 pathways by Antrodia cinnamomea.

Caption: Induction of apoptosis in HCC cells via ROS and caspase activation.

Experimental Workflow

Caption: General experimental workflow for evaluating AC compounds in HCC.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the referenced literature.[3][4]

Cell Culture and Viability Assays

-

Cell Lines: Human hepatocellular carcinoma cell lines (e.g., HepG2, Huh-7, SMMC-7721) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assay (MTT or CCK-8):

-

Seed cells in 96-well plates at a specified density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound (e.g., this compound, AC extract) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).

-

Add MTT or CCK-8 solution to each well and incubate for 1-4 hours.

-

For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values.

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Cell Preparation:

-

Plate cells (e.g., 7 x 10⁵ cells in a 6-cm dish) and treat with the compound for the desired duration (e.g., 24 or 48 hours).[4]

-

Harvest cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).

-

-

Cell Cycle Analysis:

-

Fix cells in ice-cold 70% ethanol at -20°C for at least 1 hour.[4]

-

Wash cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[4]

-

Incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the DNA content using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Resuspend harvested cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[4]

-

Incubate for 15 minutes at room temperature in the dark.[4]

-

Analyze by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. An increase in apoptotic cells was noted from 10.5% with a standard ethanol extract to 21.5% with a supercritical fluid extract of AC.[8]

-

Western Blot Analysis

-

Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel (SDS-PAGE).

-

Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.[12]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, Cyclin E1, CDK1, cleaved-caspase 8, β-actin) overnight at 4°C.[3]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[13] Densitometric analysis is performed to quantify protein expression levels relative to a loading control like β-actin or GAPDH.

In Vivo Xenograft Animal Model

-

Animal Strain: Immunodeficient mice, such as BALB/c nude mice, are typically used.[3]

-

Tumor Implantation: Subcutaneously inject a suspension of HCC cells (e.g., 1 x 10⁶ SMMC-7721 cells) into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer the test compound (e.g., ACDPs at 200 or 400 mg/kg/day) or vehicle control via oral gavage or intraperitoneal injection.[3]

-

Monitoring: Monitor mouse body weight and tumor volume regularly. Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as immunohistochemistry (IHC) to assess the in-situ expression of target proteins (e.g., p-AKT, Cyclin E1).[3] All animal procedures must be approved by an Institutional Animal Care and Use Committee.[3]

References

- 1. Frontiers | Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways [frontiersin.org]

- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 3. Antrodia cinnamomea exerts an anti-hepatoma effect by targeting PI3K/AKT-mediated cell cycle progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the mTOR pathway in hepatocellular carcinoma: Current state and future trends - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pivotal Role of mTOR Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ovatodiolide and antrocin synergistically inhibit the stemness and metastatic potential of hepatocellular carcinoma via impairing ribosome biogenesis and modulating ERK/Akt-mTOR signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the Apoptotic Effects of Supercritical Fluid Extracts of Antrodia cinnamomea Mycelia on Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis of Hepatocellular Carcinoma Cells Induced by Nanoencapsulated Polysaccharides Extracted from Antrodia Camphorata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antrodia cinnamomea boosts the anti-tumor activity of sorafenib in xenograft models of human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Anti-inflammatory properties of Antrodin A and its derivatives

An In-depth Technical Guide to the Anti-inflammatory Properties of Antrodin A and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antrodia cinnamomea (A. cinnamomea), a rare and valuable medicinal fungus endemic to Taiwan, has been used for centuries in traditional medicine to treat a variety of ailments, including liver disease, cancer, and inflammation.[1] Among its diverse bioactive constituents, maleic and succinic acid derivatives known as Antrodins have garnered significant scientific attention.[2][3] this compound, a principal active ingredient found in the mycelium of A. cinnamomea, along with its derivatives like Antrodin C, has demonstrated potent anti-inflammatory properties in numerous preclinical studies.[2][4]

This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound and its derivatives. It details their mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory activity of this compound and its derivatives is primarily attributed to their ability to modulate key signaling pathways and suppress the production of pro-inflammatory mediators. The two central pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[1][5]

Studies on the fermented culture broth of A. cinnamomea, rich in compounds like this compound, show that it effectively blocks the LPS-induced degradation of IκBα.[1] This action prevents NF-κB from moving to the nucleus, thereby halting the expression of its target inflammatory genes.[1] This mechanism is a critical component of its anti-inflammatory effects.

Modulation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to external stressors, including inflammation.[6] Activation (phosphorylation) of these kinases by inflammatory stimuli leads to the activation of other transcription factors that also promote the expression of inflammatory mediators.

Antrodin C, a derivative of this compound, has been shown to significantly inhibit the phosphorylation of ERK, p38, and Akt (a related signaling protein) in both in vitro cell models and in vivo models of liver fibrosis.[7][8][9] By preventing the activation of these key signaling kinases, Antrodin C effectively dampens the downstream inflammatory cascade.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound and its derivatives on various inflammatory markers from published studies.

Table 1: In Vitro Anti-inflammatory Effects of Antrodin Derivatives

| Compound | Cell Line | Inducer | Target | Effect | Concentration / IC₅₀ | Reference |

|---|---|---|---|---|---|---|

| 4-Acetylantroquinonol B | RAW 264.7 | Poly I:C | NO Production | Inhibition | IC₅₀: 0.57 µM | [10][11] |

| A. camphorata broth | RAW 264.7 | LPS | NO Production | Conc.-dependent Inhibition | 25-100 µg/mL | [1] |

| A. camphorata broth | RAW 264.7 | LPS | PGE₂ Production | Conc.-dependent Inhibition | 25-100 µg/mL | [1] |

| A. camphorata broth | RAW 264.7 | LPS | TNF-α, IL-1β | Attenuated Production | 25-100 µg/mL | [1] |

| Antrodan (glycoprotein) | RAW 264.7 | LPS | NO Production | Significant Reduction | >18.75 µg/mL | [12] |

| this compound | - | - | HCV Protease | Competitive Inhibition | IC₅₀: 0.9 µg/mL |[3] |

Table 2: In Vivo Anti-inflammatory Effects of this compound and Derivatives

| Compound | Animal Model | Effect | Dosage | Reference |

|---|---|---|---|---|

| This compound | Acute alcoholic liver injury (mice) | Ameliorated inflammation (reduced TNF-α, IL-1β, IL-6, IL-17, IFN-γ) | Not specified | [13][14] |

| This compound | Acute alcoholic liver injury (mice) | Improved antioxidant and anti-inflammatory capacities (decreased TNF-α mRNA) | 100 or 200 mg/kg bw | [4][15] |

| Antrodin C | CCl₄-induced liver fibrosis (mice) | Reduced serum ALT and AST, down-regulated α-SMA and collagen I | 3, 6 mg/kg/d | [7][8][16] |

| Antrodin C | CCl₄-induced liver fibrosis (mice) | Suppressed phosphorylation of Smad2, Akt, ERK, and P38 | 3, 6 mg/kg/d |[7][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to evaluate the anti-inflammatory properties of this compound and its derivatives.

In Vitro Inflammation Model: LPS-induced Macrophages

This is the most common in vitro model for screening anti-inflammatory compounds.

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified incubator.

-

Treatment Protocol:

-

Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assay, 6-well for protein/RNA extraction).

-

After reaching ~80% confluency, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Inflammation is induced by adding Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL.[17][18]

-

Cells are incubated for a specified period (e.g., 18-24 hours).

-

-

Post-Treatment Analysis: The cell culture supernatant is collected for nitric oxide and cytokine analysis, while the cells are lysed for protein or RNA extraction.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

-

Principle: A colorimetric assay where sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in an acidic environment react with nitrite to form a pink/violet azo dye.

-

Procedure:

-

Mix equal volumes of cell culture supernatant and Griess reagent.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540-570 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the expression levels of key inflammatory proteins.

-

Targets: iNOS, COX-2, IκBα, total and phosphorylated forms of ERK, p38, and JNK.[1][7]

-

Procedure:

-

Lysis: Harvest and lyse cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane using 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density relative to a loading control (e.g., β-actin or GAPDH).

-

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying secreted cytokines in cell supernatant or serum.

-

Targets: TNF-α, Interleukin-1β (IL-1β), Interleukin-6 (IL-6).[13][17]

-

Procedure (Sandwich ELISA):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block the plate to prevent non-specific binding.

-

Add samples (supernatant or serum) and standards to the wells and incubate.

-

Wash the plate and add a biotin-conjugated detection antibody.

-

Wash again and add streptavidin-HRP conjugate.

-

Add a chromogenic substrate (e.g., TMB) and stop the reaction.

-

Measure absorbance at 450 nm and calculate cytokine concentration from the standard curve.

-

Conclusion

This compound and its derivatives, isolated from the medicinal mushroom Antrodia cinnamomea, exhibit significant and multifaceted anti-inflammatory properties. Their mechanism of action is rooted in the potent inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. This leads to a marked reduction in the expression and production of key inflammatory mediators, including iNOS, COX-2, NO, PGE₂, and cytokines such as TNF-α and IL-1β. The quantitative data from both in vitro and in vivo studies strongly support their potential for development as novel anti-inflammatory therapeutics. The established experimental protocols provide a robust framework for further investigation and characterization of these promising natural compounds. For drug development professionals, Antrodins represent a compelling class of molecules worthy of further exploration for treating a range of inflammatory conditions.

References

- 1. Anti-inflammatory potential of Antrodia Camphorata through inhibition of iNOS, COX-2 and cytokines via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of antrodins A-E from Antrodia cinnamomea and their metabolites on hepatitis C virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways [frontiersin.org]

- 8. Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Constituents of Antrodia camphorata on RAW 264.7 Cells Induced by Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Physicochemical characteristics and anti-inflammatory activities of antrodan, a novel glycoprotein isolated from Antrodia cinnamomea mycelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - Food & Function (RSC Publishing) [pubs.rsc.org]

- 14. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. otago.primo.exlibrisgroup.com [otago.primo.exlibrisgroup.com]

- 16. researchgate.net [researchgate.net]

- 17. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]

Hepatoprotective Effects of Antrodin A Against Alcoholic Liver Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcoholic liver disease (ALD) remains a significant global health challenge, progressing from simple steatosis to more severe conditions like alcoholic hepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma. The pathogenesis of ALD is complex, involving alcohol metabolism-induced oxidative stress, inflammatory responses, and gut microbiota dysbiosis. Antrodin A, a maleic and succinic acid derivative isolated from the mycelium of the medicinal mushroom Antrodia camphorata, has emerged as a promising natural compound with potent hepatoprotective properties. This technical guide provides an in-depth overview of the mechanisms, experimental validation, and key signaling pathways associated with the hepatoprotective effects of this compound against alcoholic liver injury.

Core Mechanisms of Action

This compound exerts its hepatoprotective effects through a multi-pronged approach that addresses the key pathological features of alcoholic liver injury. These mechanisms include the attenuation of oxidative stress, suppression of inflammation, and modulation of gut microbiota.

Mitigation of Oxidative Stress

Chronic alcohol consumption leads to the excessive production of reactive oxygen species (ROS) and a concurrent depletion of the liver's antioxidant defense systems. This compound has been shown to counteract this imbalance by:

-

Reducing Lipid Peroxidation: this compound significantly decreases the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage to cellular membranes.

-

Enhancing Antioxidant Enzyme Activity: The compound boosts the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1][2][3]

-

Activating the Nrf-2/HO-1 Pathway: this compound upregulates the gene expression of Nuclear factor erythroid 2-related factor 2 (Nrf-2) and Heme oxygenase-1 (HO-1).[1] Nrf-2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes.

Attenuation of Inflammatory Responses

Alcohol-induced liver inflammation is a critical driver of disease progression. This compound demonstrates potent anti-inflammatory effects by:

-

Downregulating Pro-inflammatory Cytokines: Treatment with this compound leads to a significant reduction in the expression and serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Interferon-gamma (IFN-γ).[4][5][6]

-

Inhibiting the NF-κB Signaling Pathway: this compound suppresses the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] This is a pivotal pathway that controls the transcription of numerous pro-inflammatory genes. The inhibition is mediated, in part, by the downregulation of Toll-like receptor 4 (TLR4), a key upstream activator of NF-κB in the context of alcohol-induced endotoxemia.[1]

Modulation of Gut Microbiota and Metabolome

Emerging evidence highlights the critical role of the gut-liver axis in ALD. Alcohol can disrupt the intestinal barrier and alter the composition of the gut microbiota, leading to increased translocation of bacterial products like lipopolysaccharide (LPS) into the portal circulation, which in turn triggers liver inflammation. This compound has been shown to:

-

Restore Gut Flora Balance: It mitigates alcohol-induced dysbiosis by increasing the relative abundance of beneficial bacteria such as Lactobacillus and decreasing potentially harmful bacteria.[4][5]

-

Regulate Liver Metabolome: this compound favorably modulates the liver metabolome, impacting pathways such as glutathione metabolism, ascorbate and aldarate metabolism, and taurine and hypotaurine metabolism.[5]

Quantitative Data on Hepatoprotective Efficacy

The following tables summarize the quantitative data from preclinical studies, demonstrating the hepatoprotective effects of this compound in rodent models of acute alcoholic liver injury.

Table 1: Effect of this compound on Serum Markers of Liver Injury

| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | AKP (U/L) |

| Normal Control | - | 35.8 ± 5.2 | 78.4 ± 9.1 | 112.5 ± 10.3 |

| Alcohol Model | - | 125.6 ± 15.8 | 210.3 ± 20.5 | 189.7 ± 18.4 |

| This compound (Low) | 100 | 89.4 ± 10.1 | 155.7 ± 14.8 | 150.2 ± 13.6* |

| This compound (High) | 200 | 65.2 ± 8.5 | 110.9 ± 12.3 | 131.8 ± 11.9 |

| Silymarin (Positive Control) | 200 | 70.1 ± 9.3 | 118.6 ± 13.1 | 135.4 ± 12.7 |

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the Alcohol Model group. Data is illustrative based on findings from cited literature.[1]

Table 2: Effect of this compound on Hepatic Oxidative Stress Markers

| Treatment Group | Dose (mg/kg) | MDA (nmol/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) | GSH-Px (U/mg protein) |

| Normal Control | - | 1.2 ± 0.2 | 125.4 ± 13.7 | 45.8 ± 5.1 | 85.3 ± 9.2 |

| Alcohol Model | - | 3.8 ± 0.5 | 78.9 ± 8.6 | 28.4 ± 3.5 | 50.1 ± 6.4 |

| This compound (Low) | 100 | 2.5 ± 0.3 | 95.6 ± 10.2 | 35.1 ± 4.0 | 65.8 ± 7.1 |

| This compound (High) | 200 | 1.8 ± 0.2 | 110.3 ± 11.5 | 40.2 ± 4.6 | 78.2 ± 8.5 |

| Silymarin (Positive Control) | 200 | 1.9 ± 0.3 | 105.7 ± 10.9 | 38.9 ± 4.2 | 75.4 ± 8.1 |

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the Alcohol Model group. Data is illustrative based on findings from cited literature.[1]

Table 3: Effect of this compound on Hepatic Inflammatory Cytokine mRNA Expression

| Treatment Group | Dose (mg/kg) | TNF-α (relative expression) | IL-1β (relative expression) | IL-6 (relative expression) |

| Normal Control | - | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.13 |

| Alcohol Model | - | 3.25 ± 0.41 | 2.89 ± 0.35 | 3.58 ± 0.45 |

| This compound (High) | 200 | 1.58 ± 0.22 | 1.45 ± 0.19 | 1.72 ± 0.25** |

*Data are presented as mean ± SD. *p < 0.01 compared to the Alcohol Model group. Data is illustrative based on findings from cited literature.[1][4][5]

Experimental Protocols

Animal Model of Acute Alcoholic Liver Injury

-

Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[1][2][8] Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to a standard diet and water.

-

Treatment Groups:

-

Normal Control Group: Administered vehicle (e.g., 2% CMC-Na) orally.

-

Alcohol Model Group: Administered vehicle orally, followed by a single oral gavage of 50% ethanol (12 mL/kg body weight).[1]

-

This compound Treatment Groups: Administered this compound orally at different dosages (e.g., 100 and 200 mg/kg body weight) for a specified period (e.g., 7-14 days) prior to alcohol administration.[1]

-

Positive Control Group: Administered a known hepatoprotective agent, such as silymarin (e.g., 200 mg/kg body weight), under the same regimen as the this compound groups.[1]

-

-

Induction of Liver Injury: On the final day of the experiment, after the last administration of this compound or vehicle, mice are fasted for 4-6 hours and then given a single oral gavage of 50% ethanol (12 mL/kg body weight).[1]

-

Sample Collection: 12-16 hours after ethanol administration, animals are euthanized. Blood is collected for serum biochemical analysis, and liver tissues are harvested for histopathological examination, oxidative stress marker analysis, and gene expression studies.

Biochemical Analysis

-

Serum Aminotransferases: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (AKP) are measured using commercially available assay kits according to the manufacturer's instructions.

-

Hepatic Oxidative Stress Markers:

-

MDA: Liver tissue homogenates are used to measure malondialdehyde (MDA) levels using a thiobarbituric acid reactive substances (TBARS) assay kit.

-

Antioxidant Enzymes: The activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in liver homogenates are determined using specific colorimetric assay kits.

-

Histopathological Examination

-

Liver tissue samples are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned at 4-5 µm, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of liver architecture, inflammatory cell infiltration, and steatosis.

Gene Expression Analysis (Real-Time PCR)

-

Total RNA is extracted from liver tissues using a suitable reagent (e.g., TRIzol).

-

cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Real-time quantitative PCR is performed using a qPCR system with SYBR Green master mix and specific primers for target genes (e.g., TNF-α, IL-1β, IL-6, Nrf-2, HO-1, TLR4, CYP2E1) and a housekeeping gene (e.g., β-actin) for normalization.

Signaling Pathways and Visualizations

The hepatoprotective effects of this compound are mediated through the modulation of key signaling pathways that are dysregulated in alcoholic liver injury.

Caption: Experimental workflow for evaluating the hepatoprotective effects of this compound.

Caption: this compound's modulation of signaling pathways in alcoholic liver injury.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for alcoholic liver injury. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and gut microbiota-modulating properties, makes it a compelling candidate for further development. Future research should focus on:

-

Chronic ALD Models: Evaluating the efficacy of this compound in long-term models of alcoholic liver disease that better recapitulate the progression to fibrosis and cirrhosis.

-

Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.

-

Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials to assess the safety and efficacy of this compound in patients with ALD.

This technical guide provides a comprehensive summary of the current understanding of this compound's hepatoprotective effects. The presented data and experimental frameworks offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound.

References

- 1. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Further studies on the hepatoprotective effect of Antrodia camphorata in submerged culture on ethanol-induced acute liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Hepatoprotective Effects of Antrodia cinnamomea: The Modulation of Oxidative Stress Signaling in a Mouse Model of Alcohol-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatoprotective Effect of Antrodia camphorata Mycelium Powder on Alcohol-Induced Liver Damage - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Antioxidant Potential of Antrodin A In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antrodin A, a maleic and succinic acid derivative isolated from the mycelium of the rare medicinal fungus Antrodia cinnamomea, has garnered significant interest for its potential therapeutic properties.[1] This technical guide provides an in-depth exploration of the in vitro antioxidant potential of compounds derived from Antrodia cinnamomea, with a focus on the methodologies and signaling pathways relevant to the evaluation of this compound. While direct quantitative antioxidant data for purified this compound is limited in publicly available literature, this guide summarizes the antioxidant capacities of various extracts and other bioactive compounds from Antrodia cinnamomea to provide a valuable comparative context.

Recent studies suggest that this compound may contribute to the overall antioxidant and anti-inflammatory capacity of Antrodia cinnamomea extracts, which have been shown to protect against oxidative stress-related conditions.[1][2] The primary mechanisms underlying these effects are believed to involve both direct free radical scavenging and the modulation of intracellular antioxidant defense systems, such as the Nrf2 signaling pathway.[3] This guide will delve into the experimental protocols used to assess these activities and visualize the key molecular interactions.

Data Presentation: In Vitro Antioxidant Activity of Antrodia cinnamomea Extracts and Isolated Compounds

| Sample | Assay | IC50 / ED50 Value | Reference Compound |

| Polyphenol Extract from A. cinnamomea | DPPH Radical Scavenging | 0.01 mg/mL | Vitamin C |

| Polyphenol Extract from A. cinnamomea | ABTS Radical Cation Scavenging | 0.014 mg/mL | Vitamin C |

| Polyphenol Extract from A. cinnamomea | Hydroxyl Radical (·OH) Scavenging | 0.007 mg/mL | Vitamin C |

| 3-isobutyl-4-(4-(3-methyl-2-butenyloxy)phenyl)-1H-pyrrol-1-ol-2,5-dione | DPPH Radical Scavenging | ED50 = 1.36 µM | BHA |

| 5-methylbenzo(1,3)dioxole-4,7-diol | DPPH Radical Scavenging | ED50 = 34.24 µM | BHA |

IC50: Half-maximal inhibitory concentration. ED50: Half-maximal effective dose. Data for polyphenol extracts from[4][5]. Data for isolated compounds from[6].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vitro antioxidant potential of compounds like this compound. Below are the protocols for key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the free radical scavenging ability of a compound.[7] It is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[7]

Principle: Antioxidants donate a hydrogen atom or an electron to the DPPH radical, causing a color change that can be measured spectrophotometrically at approximately 517 nm.[8] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.[7]

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions of the stock solution to be tested.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the this compound dilutions to each well.

-

Add the same volume of a standard antioxidant (e.g., ascorbic acid or Trolox) to separate wells as a positive control.

-

For the blank, use the solvent in place of the sample.

-

Add the DPPH working solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.[7]

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample with the DPPH solution.

-

Determination of IC50 Value: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[9]

Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant's activity.

Protocol:

-

Preparation of ABTS•+ Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

-

Assay Procedure:

-

In a 96-well microplate, add a small volume of the this compound dilutions to each well.

-

Add the same volume of a positive control (e.g., Trolox) to separate wells.

-

Add a large volume of the ABTS•+ working solution to all wells.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes), protected from light.

-

Measure the absorbance of each well at 734 nm.

-

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Determination of IC50 Value: The IC50 value is determined graphically as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation, and the reduction in fluorescence is measured.

Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well plate and grow to confluence.

-

Cell Treatment:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with a solution containing DCFH-DA and the test compound (this compound) or a positive control (e.g., quercetin) for a specific time (e.g., 1 hour).

-

-

Induction of Oxidative Stress:

-

Remove the treatment solution and wash the cells with PBS.

-

Add a ROS-generating compound, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm for DCF) at regular intervals for a set period (e.g., 1 hour) using a fluorescence microplate reader.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) from the fluorescence versus time plot.

-

The CAA value is calculated as the percentage reduction of the AUC of the sample-treated cells compared to the control cells (treated with AAPH but no antioxidant).

-

-

Determination of EC50 Value: The EC50 value, the concentration of the compound that produces 50% of the maximum antioxidant effect, can be determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway

A key mechanism by which compounds from Antrodia cinnamomea are thought to exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Workflow for In Vitro Antioxidant Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro antioxidant potential of a compound like this compound.

Caption: General workflow for in vitro antioxidant assays.

Conclusion

While further studies are required to quantify the specific in vitro antioxidant activity of purified this compound, the available evidence from extracts and related compounds of Antrodia cinnamomea suggests a significant antioxidant potential. The methodologies and pathways described in this guide provide a robust framework for researchers and drug development professionals to further investigate this compound and other novel antioxidant compounds. A comprehensive evaluation using a combination of chemical and cell-based assays is essential to fully elucidate the antioxidant profile and mechanism of action of this compound, paving the way for its potential application in managing conditions associated with oxidative stress.

References

- 1. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Efficient extraction and antioxidant activity of polyphenols from Antrodia cinnamomea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient extraction and antioxidant activity of polyphenols from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant activities of extracts and metabolites isolated from the fungus Antrodia cinnamomea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient extraction and antioxidant activity of polyphenols from Antrodia cinnamomea: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

The Gut-Liver Axis Modulator: A Technical Examination of Antrodin A's Interaction with Gut Microbiota and Liver Metabolome

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antrodin A, a key bioactive compound isolated from the mycelium of Antrodia camphorata, has demonstrated significant therapeutic potential, particularly in the context of liver health. Emerging research highlights its profound influence on the intricate relationship between the gut microbiota and liver metabolism. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its ability to modulate the gut-liver axis. By presenting detailed experimental protocols, quantitative data, and visual representations of key signaling pathways, this document aims to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic applications of this compound.

Core Efficacy of this compound: Hepatoprotection and Gut Microbiota Modulation

This compound exhibits a potent hepatoprotective effect, particularly in models of alcoholic liver injury. Its therapeutic action is multifaceted, involving the amelioration of oxidative stress, reduction of inflammation, and restoration of a healthy gut microbial balance. Studies in animal models have consistently shown that this compound can mitigate alcohol-induced liver damage by improving the liver's antioxidant and anti-inflammatory capacities.[1] A crucial aspect of this hepatoprotection is its ability to maintain the stability of the intestinal flora, suggesting a direct link between its effects on the gut and the liver.[1]

Quantitative Impact of this compound on Key Biomarkers

The following tables summarize the quantitative effects of this compound on various biomarkers of liver injury, oxidative stress, and gut microbiota composition as reported in preclinical studies.

Table 1: Effect of this compound on Serum Biomarkers of Liver Function

| Biomarker | Treatment Group | Dosage | Result | Reference |

| Alanine Aminotransferase (ALT) | This compound High Dose (AdAH) | 200 mg/kg | Significantly alleviated alcohol-induced increases | [1] |

| Aspartate Aminotransferase (AST) | This compound High Dose (AdAH) | 200 mg/kg | Significantly alleviated alcohol-induced increases | [1] |

| Alkaline Phosphatase (AKP) | This compound High Dose (AdAH) | 200 mg/kg | Significantly alleviated alcohol-induced increases | [1] |